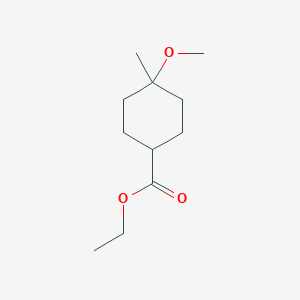
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is part of the aliphatic cyclic hydrocarbons family and is characterized by its cyclohexane ring structure with various functional groups attached .
Preparation Methods
The synthesis of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-methoxy-4-methylcyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclohexane ring structure provides stability and rigidity, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Cyclohexane derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached, affecting their chemical properties and reactivity.
Methoxy-substituted compounds: These compounds contain methoxy groups, which can affect their solubility, reactivity, and interactions with other molecules.
This compound stands out due to its unique combination of functional groups and cyclic structure, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The compound features a cyclohexane ring with methoxy and methyl substituents, which may influence its interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve various mechanisms:
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Cytotoxic Effects : Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Toxicity Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. A comparative study on structurally related compounds indicated that while this compound is moderately toxic, its metabolites might exhibit higher toxicity levels. This suggests the need for further investigation into its metabolic pathways and long-term effects on human health .
Table 1: Summary of Toxicity Findings
| Compound | Toxicity Level | Study Reference |
|---|---|---|
| This compound | Moderate | |
| 4-Methyl-1-cyclohexanemethanol (related compound) | High |
Case Studies
Several studies have explored the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines, indicating potential as a therapeutic agent .
- Antioxidant Efficacy : Research has shown that compounds with similar structures can significantly reduce oxidative damage in neuronal cells, suggesting neuroprotective effects .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 4-methoxy-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-14-10(12)9-5-7-11(2,13-3)8-6-9/h9H,4-8H2,1-3H3 |
InChI Key |
GBSNUZUTAUKPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















